Cas no 895366-06-0 (4-fluoro-n-(2-fluorobenzyl)benzamide)

4-Fluoro-N-(2-fluorobenzyl)benzamide is a fluorinated benzamide derivative characterized by its unique structural features, including two aromatic rings substituted with fluorine atoms. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The presence of fluorine atoms enhances metabolic stability and binding affinity, making it valuable for drug discovery applications. Its well-defined synthetic pathway allows for high purity and reproducibility, ensuring consistency in research settings. The compound’s structural versatility also supports further derivatization, enabling the exploration of structure-activity relationships in targeted therapeutic development.
4-fluoro-n-(2-fluorobenzyl)benzamide structure
895366-06-0 structure
Product Name:4-fluoro-n-(2-fluorobenzyl)benzamide
CAS No:895366-06-0
MF:C14H11F2NO
MW:247.240050554276
CID:1942318
PubChem ID:7758231
Update Time:2025-05-27

4-fluoro-n-(2-fluorobenzyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-N-(2-fluorobenzyl)benzamide
    • 4-Fluoro-N-(2-fluorobenzyl)benzaMide, 97%
    • Benzamide, 4-fluoro-N-[(2-fluorophenyl)methyl]-
    • STL197514
    • 895366-06-0
    • AKOS008530810
    • 4-fluoro-N-[(2-fluorophenyl)methyl]benzamide
    • DTXSID901257710
    • 4-fluoro-n-(2-fluorobenzyl)benzamide
    • MDL: MFCD04805565
    • Inchi: 1S/C14H11F2NO/c15-12-7-5-10(6-8-12)14(18)17-9-11-3-1-2-4-13(11)16/h1-8H,9H2,(H,17,18)
    • InChI Key: HEKFPPCPRPOCFQ-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CC=C1F)(=O)C1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 247.08087030g/mol
  • Monoisotopic Mass: 247.08087030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 403.2±35.0 °C at 760 mmHg
  • Flash Point: 197.7±25.9 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

4-fluoro-n-(2-fluorobenzyl)benzamide Security Information

4-fluoro-n-(2-fluorobenzyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
AN HUI ZE SHENG Technology Co., Ltd.
H57361-250mg
4-Fluoro-N-(2-fluorobenzyl)benzamide, 97%
895366-06-0 97%
250mg
¥1883.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
H57361-1g
4-Fluoro-N-(2-fluorobenzyl)benzamide, 97%
895366-06-0 97%
1g
¥6029.00 2023-09-15
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